beta-Catenin peptide

Description

Properties

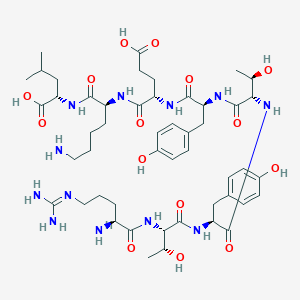

Molecular Formula |

C49H76N12O15 |

|---|---|

Molecular Weight |

1073.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C49H76N12O15/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+/m1/s1 |

InChI Key |

HLAGKNQFVHAMKL-NNBGWGCZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-Based SPPS

The majority of β-catenin peptides are synthesized via Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves sequential coupling of amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage. For instance, the β-catenin-binding peptide derived from the BCL9 homology domain 2 (BCL9-HD2) was synthesized using Fmoc chemistry on Rink amide resin. Key steps include:

- Resin Swelling : Pre-treatment with dimethylformamide (DMF) for 30 minutes.

- Deprotection : 20% piperidine in DMF (2 × 5 minutes) to remove Fmoc groups.

- Coupling : Activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) at 75°C for 10 minutes under microwave assistance.

- Cleavage : Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

Table 1: Representative β-Catenin Peptide Sequences Synthesized via SPPS

Hydrocarbon Stapling for α-Helix Stabilization

To enhance proteolytic resistance and binding affinity, hydrocarbon staples are introduced to enforce α-helical conformations. For example, the StAx-3 peptide incorporates an all-hydrocarbon staple between residues i and i+4:

- Staple Incorporation : Olefin metathesis of S-pentenylalanine residues using Grubbs catalyst.

- Optimization : Stapling at positions 4 and 8 increased α-helicity from 12% (wild-type) to 51%, as confirmed by circular dichroism (CD).

- Binding Affinity : Stapled peptides exhibited up to 39-fold improved Kd values (e.g., StAx-3: Kd = 60 nM vs. wild-type: 2.3 µM).

Computational Design of β-Catenin-Binding Peptides

Machine learning algorithms like SaLT&PepPr enable de novo design of β-catenin-targeting peptides:

Post-Synthetic Modifications

Phosphorylation

Multiphosphorylated peptides mimicking β-catenin’s phosphorylated degron (e.g., residues Ser33/Ser37/Thr41) were synthesized using:

Nanoparticle Conjugation

Peptides like Bcl9 were conjugated to gadolinium–gold core–shell nanoparticles (GdOFBAu) for enhanced tumor targeting:

Functional Validation and Quality Control

Binding Affinity Assays

Cellular Activity

- Wnt Pathway Inhibition : hsBCL9 CT-24 reduced TOPFlash reporter activity by 70% in HEK293T cells.

- Proteasome Degradation : Ecad-30-CHIPΔTPR induced 80% β-catenin degradation in SW480 colon cancer cells.

Table 2: Key Performance Metrics of β-Catenin Peptides

| Peptide | Kd (nM) | α-Helicity (%) | Cellular IC50 (µM) | Source |

|---|---|---|---|---|

| hsBCL9 CT-24 | 4.21 | 62 | 0.54 | |

| StAx-3 | 60 | 51 | 1.2 | |

| Ecad-30-CHIPΔTPR | N/A | N/A | 0.8 |

Chemical Reactions Analysis

Hydrocarbon-Stapled Peptides

Hydrocarbon stapling stabilizes α-helical conformations in peptides through synthetic crosslinking. A stapled peptide (SAH-BCL9) designed to disrupt β-catenin/BCL9 interaction uses ring-closing olefin metathesis:

-

Modification : Substitution of non-natural amino acids with olefinic side chains at (i, i+4) positions, followed by ruthenium-catalyzed crosslinking .

-

Outcome :

PROTAC Peptides for Targeted Degradation

Proteolysis-targeting chimeras (PROTACs) chemically link a β-catenin-binding peptide to an E3 ubiquitin ligase recruiter, enabling ubiquitination and proteasomal degradation:

-

Design : Fusion of β-catenin-binding peptide xStAx (sequence: SALPSISML) to VHL ligand (VHLL) .

-

Key Reactions :

-

Efficacy :

Parameter Value Degradation Efficiency 80% at 10 μM (24 h) Half-Life Recovery >36 h post-washout

Macrocyclic and Bicyclic β-Sheet Mimetics

Macrocyclization enhances proteolytic stability and binding affinity by constraining peptide conformations:

-

Synthesis : Late-stage diversification of a macrocyclic peptide template (PDB: 7AR4) via amide bond formation and click chemistry .

-

Key Features :

Cell-Penetrating Peptide (CPP) Conjugates

Peptide delivery is enhanced via fusion to CPPs, enabling cytosolic entry:

-

Example : APTBP (VKAGFAWTANQQLS) fused to HIV-1 Tat-derived CPP (GRKKRRQRRRPPQ) .

-

Modification :

-

Activity : Restores Wnt/β-catenin signaling by 60% in hypoxic cardiomyocytes .

Peptoid-Peptide Hybrid Macrocycles

Peptoid residues (N-substituted glycines) improve metabolic stability while retaining β-catenin binding:

Comparative Analysis of Key Compounds

Scientific Research Applications

Scientific Research Applications of β-Catenin Peptides

β-catenin plays a crucial role in cell adhesion and gene expression via the Wnt signaling pathway . The Wnt pathway is essential for stem cell fate, renewal, and proliferation during embryogenesis, but mutations can lead to various cancers, including breast, colorectal, and ovarian cancers . Consequently, targeting β-catenin has become a focus in cancer therapy research . Several studies have explored peptide-based approaches to modulate β-catenin activity, aiming for increased target specificity and reduced toxicity compared to small-molecule inhibitors .

Disrupting β-Catenin Protein Complexes

Targeting TBL1: One approach involves disrupting the β-catenin/TBL1 complex, which is crucial for TCF/LEF-dependent gene expression downstream of the Wnt pathway . Researchers have identified peptides that selectively bind to TBL1, displacing β-catenin in Wnt-driven colon cancer cell lines like SW480 . These peptides block TCF/LEF activity, inhibiting the transcription of Wnt genes and inducing β-catenin ubiquitination, leading to cytotoxic effects on tumor cells .

PROTAC Peptides: Another strategy utilizes PROTAC (proteolysis-targeting chimera) peptides to induce β-catenin degradation . One such peptide, xStAx-VHLL, has demonstrated sustained β-catenin degradation and strong inhibition of Wnt signaling in cancer cells and APC -/- organoids . This peptide promotes β-catenin ubiquitination, and its activity is dependent on VHL ligase . In xenograft mouse models, xStAx-VHLL restrained tumor formation and reduced intestinal tumors .

Targeting BCL9: Researchers have also focused on modulating the interaction between β-catenin and BCL9, a transcriptional co-activator of the Wnt pathway . Disrupting this interaction can inhibit tumor growth and enhance anti-PD-1 immune responses . A supramolecular peptide, sBBI&PDP, was constructed to inhibit both BCL9 and PD-1/PD-L1, showing strong antitumor efficacy in hepatocellular carcinoma (HCC) models . This peptide downregulates the protein levels of BCL9, non-phosphorylated β-catenin, c-Myc, and PD-L1 .

Inhibiting β-Catenin and TCF Interaction

Computational protein design has been employed to create macrocyclic peptoid-peptide hybrids that target the N-terminal TCF β-hairpin binding pocket of β-catenin . These compounds can inhibit the binding between β-catenin and TCF proteins, thereby inhibiting the proliferation of prostate cancer cells .

Activating the Tumor Immune Microenvironment

ST316, a cell-penetrating peptide antagonist of the β-catenin and BCL9 interaction, is being evaluated in a Phase 1-2 study (NCT05848739) for patients with advanced solid tumors . ST316 impairs a subset of Wnt target genes and demonstrates anti-tumor activity in Wnt-driven tumors . This peptide also has the potential to activate the tumor immune microenvironment, supporting combination treatment with anti-PD-1 and anti-TIGIT therapies .

Data and Case Studies

Mechanism of Action

Beta-Catenin peptide exerts its effects through the Wnt signaling pathway. In the absence of Wnt signals, beta-Catenin is phosphorylated and targeted for degradation. Upon Wnt activation, beta-Catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression. This process regulates various cellular functions, including proliferation, differentiation, and survival .

Comparison with Similar Compounds

E-Cadherin

- Interaction Mechanism : E-cadherin binds β-catenin’s armadillo repeats through its cytoplasmic domain, stabilizing adherens junctions. Phosphorylation of E-cadherin enhances this interaction by mimicking Tcf binding motifs .

- Functional Impact : This interaction sequesters β-catenin at the membrane, limiting its nuclear translocation and transcriptional activity. Loss of E-cadherin in epithelial-mesenchymal transition (EMT) releases β-catenin, promoting metastasis .

- Therapeutic Relevance : Restoring E-cadherin expression or mimicking its binding motifs could suppress β-catenin-driven oncogenesis.

Tcf4

- Interaction Mechanism : Tcf4 binds β-catenin’s armadillo repeats via a conserved N-terminal domain, facilitating transcriptional activation of Wnt target genes .

- Functional Impact : The β-catenin-Tcf4 complex is constitutively active in APC-mutant cancers, driving proliferation. Disrupting this interaction inhibits tumor growth .

- Therapeutic Relevance : Peptide inhibitors targeting the β-catenin-Tcf4 interface (e.g., hairpin-shaped bicyclic peptides) show enhanced binding affinity and specificity compared to small molecules .

Adenomatous Polyposis Coli (APC)

- Interaction Mechanism : APC binds β-catenin’s armadillo repeats and N-terminal destruction complex, promoting phosphorylation (by GSK-3β) and subsequent ubiquitination .

- Functional Impact : Wild-type APC destabilizes β-catenin, whereas truncated APC mutants in colorectal cancer fail to do so, leading to β-catenin accumulation .

- Therapeutic Relevance : Restoring APC function or mimicking its β-catenin-binding domains could restore degradation, but redundancy with other destruction complex components complicates targeting.

Casein Kinase I (CKI)

- Interaction Mechanism : CKI phosphorylates β-catenin and other destruction complex components (e.g., Axin, APC), destabilizing the complex and paradoxically stabilizing β-catenin .

- Functional Impact : CKI’s dual role—promoting β-catenin degradation in some contexts while stabilizing it in others—highlights context-dependent regulation .

Protein Kinase A (PKA)

- Interaction Mechanism : PKA phosphorylates β-catenin at Ser675, inhibiting ubiquitination and enhancing stability and transcriptional activity .

- Functional Impact : PKA activation synergizes with Wnt signaling, amplifying β-catenin’s oncogenic effects in cancers .

Data Tables: Comparative Features of Beta-Catenin Interactors

Key Research Findings

- Structural Insights : Crystal structures reveal that E-cadherin and Tcf4 bind overlapping regions on β-catenin, explaining competitive interactions .

- Phosphorylation Crosstalk : PKA and CKI phosphorylate distinct β-catenin residues, with opposing effects on stability .

- Innovative Inhibitors: Bicyclic peptides mimicking natural β-catenin binders show promise in preclinical studies, outperforming linear peptides in affinity and specificity .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting beta-catenin interactions with transcriptional co-activators in Wnt signaling studies?

- Methodological Answer : Co-immunoprecipitation (Co-IP) combined with mass spectrometry is widely used. However, background noise from non-specific binding (e.g., alpha-catenin) can occur. To mitigate this, use epitope-specific nanobodies (e.g., Spot-Trap) that bind only dephosphorylated beta-catenin, reducing cross-reactivity . Validate interactions via knockdown/knockout controls and subtract known contaminants during data analysis .

Q. How can researchers ensure reproducibility in beta-catenin peptide synthesis for functional assays?

- Methodological Answer : Request peptide content analysis (e.g., HPLC, mass spectrometry) to quantify batch-to-batch variations in solubility, salt content, or impurities. For cell-based assays, specify TFA removal (<1%) to avoid cytotoxicity. Use technical and biological replicates to account for variability .

Q. What are the key considerations for designing in vitro phosphorylation assays to study beta-catenin stability?

- Methodological Answer : Use kinase-specific buffers (e.g., GSK-3β for phosphorylation) and validate phosphorylation states via Western blot with phospho-specific antibodies. Include dephosphorylation controls (e.g., alkaline phosphatase treatment) to confirm epitope accessibility .

Advanced Research Questions

Q. How can structural dynamics of beta-catenin be analyzed to resolve contradictory findings about its nuclear translocation mechanisms?

- Methodological Answer : Employ nuclear-cytoplasmic fractionation followed by quantitative proteomics to assess beta-catenin localization under varying Wnt activation states. Use live-cell imaging with fluorescently tagged beta-catenin mutants (e.g., phosphorylation-deficient mutants) to track real-time translocation . Cross-validate findings across multiple cell lines (e.g., HEK293 vs. colorectal cancer models) to address model-specific discrepancies .

Q. What strategies address conflicting data on beta-catenin’s role in NF-κB and ERK1/2 signaling cross-talk?

- Methodological Answer : Use pathway-specific inhibitors (e.g., IκBα for NF-κB, U0126 for ERK1/2) in tandem with beta-catenin siRNA knockdown. Perform RNA-seq to identify overlapping transcriptional targets. Validate via chromatin immunoprecipitation (ChIP) to confirm direct binding to promoter regions .

Q. How should peptide-array experiments be standardized to study beta-catenin’s binding motifs?

- Methodological Answer : Follow checklist-based reporting (e.g., peptide sequence validation, buffer conditions, and signal normalization methods) to enhance reproducibility. Use alignment algorithms to subtract non-specific interactions (e.g., alpha-catenin) and validate hits with surface plasmon resonance (SPR) .

Data Analysis & Contradiction Resolution

Q. What statistical approaches reconcile variability in this compound quantification across mass spectrometry platforms?

- Methodological Answer : Apply multivariate analysis to account for technical variables (e.g., ionization efficiency, marker sensitivity). Normalize data using internal standards (e.g., stable isotope-labeled peptides) and report uncertainty intervals for peptide content .

Q. How can meta-analysis frameworks resolve inconsistencies in beta-catenin’s oncogenic vs. tumor-suppressive roles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.